molecular formula C13H16FNOS B4081662 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine

4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine

Cat. No. B4081662
M. Wt: 253.34 g/mol
InChI Key: KCVXPZNTNCURCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine, also known as FC-72, is a fluorinated organic compound that has been widely used in scientific research. This molecule has unique properties that make it useful in a variety of applications, including as a solvent, a heat transfer fluid, and a surfactant. In

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine is not well understood, but it is believed to interact with biological membranes and proteins. 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine has been shown to disrupt lipid bilayers and to affect the function of ion channels and transporters. These effects may be related to the unique properties of 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine, such as its low surface tension and high solubility in lipids.
Biochemical and Physiological Effects
4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine has been shown to have a variety of biochemical and physiological effects, including changes in membrane fluidity, ion channel function, and transporter activity. These effects may be related to the disruption of lipid bilayers and the interaction with proteins. 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine has also been shown to have toxic effects on some organisms, such as algae and fish. However, the toxicity of 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine is relatively low compared to other fluorinated compounds.

Advantages and Limitations for Lab Experiments

4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine has several advantages for use in lab experiments, including its low surface tension, high thermal stability, and low toxicity. These properties make it a useful solvent and heat transfer fluid in a variety of applications. However, 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine is relatively expensive compared to other solvents and may not be suitable for all experiments. Additionally, its unique properties may make it difficult to substitute with other solvents.

Future Directions

There are several future directions for research on 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine. One area of interest is the development of new synthesis methods for 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine and related compounds. Another area of interest is the study of the behavior of 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine in the environment, including its fate and transport in soil and water. Finally, the effects of 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine on biological systems, including the potential for toxicity and the mechanism of action, are important areas for future research.
Conclusion
In conclusion, 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine is a unique fluorinated compound that has been widely used in scientific research. Its unique properties, such as its low surface tension and high thermal stability, make it a valuable tool in a variety of applications. However, its mechanism of action and potential toxicity are not well understood, and further research is needed to fully understand the effects of 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine on biological systems.

Scientific Research Applications

4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a solvent for organic compounds, a heat transfer fluid in electronics, and a surfactant in emulsion polymerization. 4-[(4-fluorophenyl)carbonothioyl]-2,6-dimethylmorpholine has also been used as a model compound in studies of the behavior of fluorinated compounds in the environment. Its unique properties, such as its low surface tension and high thermal stability, make it a valuable tool in scientific research.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(4-fluorophenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNOS/c1-9-7-15(8-10(2)16-9)13(17)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVXPZNTNCURCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylmorpholin-4-yl)(4-fluorophenyl)methanethione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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